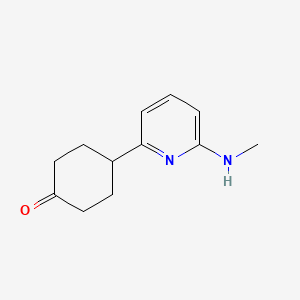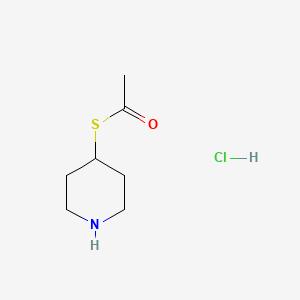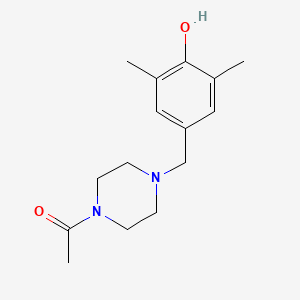
4-Isobutyl-5-methylthiophene-2-carboxylic acid
Übersicht
Beschreibung
4-Isobutyl-5-methylthiophene-2-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with isobutyl and methyl groups. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-5-methylthiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired properties of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Isobutyl-5-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-Isobutyl-5-methylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 4-Isobutyl-5-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the isobutyl and methyl substituents, resulting in different chemical properties.
5-Methylthiophene-2-carboxylic acid: Similar structure but without the isobutyl group.
4-Isobutylthiophene-2-carboxylic acid: Similar structure but without the methyl group.
Uniqueness
4-Isobutyl-5-methylthiophene-2-carboxylic acid is unique due to the presence of both isobutyl and methyl groups on the thiophene ring. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other thiophene derivatives .
Eigenschaften
Molekularformel |
C10H14O2S |
|---|---|
Molekulargewicht |
198.28 g/mol |
IUPAC-Name |
5-methyl-4-(2-methylpropyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H14O2S/c1-6(2)4-8-5-9(10(11)12)13-7(8)3/h5-6H,4H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
UCDSWXWZBDJXRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(S1)C(=O)O)CC(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














